molecular formula C16H20BrNO4 B2590016 3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2138059-24-0

3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B2590016
CAS RN: 2138059-24-0
M. Wt: 370.243
InChI Key: BIGFBTXXYHIDNB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H20BrNO4 and its molecular weight is 370.243. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • The synthesis and characterization of various pyrrolidine and pyridine derivatives highlight innovative approaches in organic chemistry for creating complex molecules with potential applications in drug design and development. For instance, the study on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an important intermediate in the production of a new insecticide illustrates the critical role of such compounds in developing novel agrochemical products (Niu Wen-bo, 2011).

Medicinal Chemistry and Drug Discovery

  • Research on the antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution underscores the significance of pyrrolidine derivatives in medicinal chemistry. These compounds have shown promising cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (F. Liu et al., 2006).

Organic Chemistry and Catalysis

  • The development of new synthetic methods, such as the palladium-catalyzed Suzuki-Type C−C coupling using a bis(oxazolinyl)pyrrole ligand, represents the application of pyrrolidine derivatives in catalysis. Such methodologies are pivotal in constructing complex organic molecules, thereby advancing the field of organic synthesis (C. Mazet & L. Gade, 2001).

Bioorganic Chemistry and Chemical Biology

  • The exploration of reactions between selected 3-bromoisothiazole-5-carbonitriles and secondary dialkylamines like pyrrolidine demonstrates the chemical versatility of pyrrolidine derivatives. These reactions yield a variety of compounds with potential biological activities, highlighting the intersection of organic chemistry and biology (A. Kalogirou & P. Koutentis, 2014).

properties

IUPAC Name

3-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-8-7-16(10-18,13(19)20)11-5-4-6-12(17)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGFBTXXYHIDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

CAS RN

2138059-24-0
Record name 3-(3-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
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